Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate
Overview
Description
Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate is an organic compound with the molecular formula C20H23NO4. It is a derivative of benzoic acid and contains a butyl ester group, an amide linkage, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate typically involves the following steps:
Acylation Reaction: The starting material, 4-aminobenzoic acid, undergoes an acylation reaction with 4-methoxyphenylacetyl chloride in the presence of a base such as pyridine to form 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid.
Esterification: The resulting product is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under strong acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Strong acids (HBr) or bases (NaOH).
Major Products Formed
Hydrolysis: 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid and butanol.
Reduction: Butyl 4-[[2-(4-methoxyphenyl)ethyl]amino]benzoate.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs and drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and amide groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The methoxyphenyl group may contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-[[2-(4-methylphenyl)acetyl]amino]benzoate
- Butyl 4-[[2-(4-chlorophenyl)acetyl]amino]benzoate
- Butyl 4-[[2-(4-nitrophenyl)acetyl]amino]benzoate
Uniqueness
Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-4-13-25-20(23)16-7-9-17(10-8-16)21-19(22)14-15-5-11-18(24-2)12-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYBYTGQCCCJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366820 | |
Record name | butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-62-8 | |
Record name | butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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